molecular formula C8H5ClN2O B11910380 8-Chloroquinoxalin-5(1H)-one CAS No. 62163-10-4

8-Chloroquinoxalin-5(1H)-one

Cat. No.: B11910380
CAS No.: 62163-10-4
M. Wt: 180.59 g/mol
InChI Key: MPUFHQXEKQRONK-UHFFFAOYSA-N
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Description

8-Chloroquinoxalin-5-ol: is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 8-chloroquinoxalin-5-ol typically involve large-scale chlorination reactions using optimized reaction conditions to ensure high yield and purity. The choice of chlorinating agents and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Chloroquinoxalin-5-ol can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert 8-chloroquinoxalin-5-ol into its reduced forms.

    Substitution: This compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various hydroquinoxaline derivatives.

Mechanism of Action

The mechanism of action of 8-chloroquinoxalin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 8-Chloroquinoxalin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62163-10-4

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloroquinoxalin-5-ol

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H

InChI Key

MPUFHQXEKQRONK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)N=CC=N2)Cl

Origin of Product

United States

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